molecular formula C21H26ClN3O5S B584430 1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl] Sulfonyl Urea CAS No. 38160-73-5

1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl] Sulfonyl Urea

Cat. No.: B584430
CAS No.: 38160-73-5
M. Wt: 467.965
InChI Key: WXFUNXIHKOHHSR-UHFFFAOYSA-N
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Description

Historical Background and Discovery

The discovery of sulfonylureas traces back to 1942, when Marcel Janbon observed hypoglycemic effects in patients treated with the sulfonamide antibiotic 2254RP for typhoid fever. Auguste Loubatières later demonstrated that these compounds stimulated insulin secretion via pancreatic β-cells, laying the foundation for synthetic sulfonylurea development.

1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl] Sulfonyl Urea emerged as part of efforts to characterize impurities in glibenclamide synthesis. Its identification as Glibenclamide Impurity D reflects its structural similarity to the parent drug, arising during manufacturing processes.

Significance in Pharmaceutical Chemistry

As a pharmacopeial impurity, this compound plays a vital role in:

  • Quality Assurance : Validating analytical methods for glibenclamide formulations.
  • Regulatory Compliance : Meeting International Council for Harmonisation (ICH) guidelines for impurity profiling.
  • Toxicological Studies : Assessing safety margins for glibenclamide production batches.

Its synthesis involves multi-step reactions, including sulfonylation of phenyl ethylamine intermediates and subsequent urea formation.

Classification as a Sulfonylurea Derivative

Sulfonylureas are characterized by a sulfonyl group bonded to a urea moiety. This compound belongs to the second-generation sulfonylureas, distinguished by:

  • Enhanced Potency : Substitutions at the aromatic ring (e.g., chloro and methoxy groups) improve target binding.
  • Selectivity : The butyl chain modulates interactions with ATP-sensitive potassium (K$$_{\text{ATP}}$$) channels.

Comparative structural features:

Feature This Compound Glibenclamide
Sulfonyl Group Phenylsulfonyl Benzenesulfonyl
Urea Substituent Butyl Cyclohexyl
Aromatic Moieties 5-Chloro-2-methoxy 5-Chloro-2-methoxy

Table 1: Structural comparison with glibenclamide.

Relation to Glibenclamide (Glyburide)

This compound is an oxidative degradation product of glibenclamide, sharing its core pharmacophore but differing in the urea side chain. Key distinctions include:

  • Metabolic Pathways : The butyl group

Properties

IUPAC Name

N-[2-[4-(butylcarbamoylsulfamoyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O5S/c1-3-4-12-24-21(27)25-31(28,29)17-8-5-15(6-9-17)11-13-23-20(26)18-14-16(22)7-10-19(18)30-2/h5-10,14H,3-4,11-13H2,1-2H3,(H,23,26)(H2,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFUNXIHKOHHSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Synthesis via Sulfonamide Intermediate

The most documented method involves a multi-step synthesis starting from sulfonamide precursors. A patented route outlines the following sequence:

  • Sulfonation of 4-(2-aminoethyl)benzenesulfonamide with butyl isocyanate under basic conditions to form the urea backbone.

  • Acylation of the intermediate with 5-chloro-2-methoxybenzoyl chloride in dichloromethane, catalyzed by triethylamine.

  • Purification via recrystallization from ethanol-water mixtures to achieve >98% purity.

The reaction mechanism proceeds through nucleophilic substitution at the sulfonamide nitrogen, followed by Schotten-Baumann acylation (Figure 1). Critical parameters include:

  • Temperature control (0–5°C during acylation to prevent epimerization)

  • Molar ratio of 1:1.2 for sulfonamide to butyl isocyanate

  • Reaction time of 6–8 hours for complete urea formation

Alternative Pathway via Direct Coupling

Recent advancements employ a one-pot synthesis using:

  • 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide as the core structure

  • N,N'-Carbonyldiimidazole (CDI) as the coupling agent for urea bond formation

This method reduces intermediate isolation steps but requires stringent moisture control (<50 ppm H2O) to prevent hydrolysis. Comparative yields are summarized below:

MethodYield (%)Purity (%)Key Advantage
Multi-step7298.5High reproducibility
One-pot6597.2Reduced processing time

Process Optimization and Critical Parameters

Solvent System Optimization

Ethyl acetate emerges as the preferred solvent due to:

  • High solubility of intermediates (≥150 mg/mL at 25°C)

  • Low residual solvent limits (ICH Class 3, 5000 ppm)

  • Compatibility with aqueous workup steps

Methanol and acetonitrile are avoided due to undesired N-methylation side reactions.

Temperature-Controlled Stages

  • Urea formation : 40–45°C for 4 hours (prevents thermal degradation)

  • Acylation : 0–5°C with ice-bath cooling

  • Crystallization : Gradual cooling from 60°C to 4°C at 1°C/min

Analytical Characterization and Validation

HPLC Method Development

A validated stability-indicating HPLC protocol employs:

  • Column : C18 (250 × 4.6 mm, 5 µm)

  • Mobile phase : Acetonitrile:0.1% phosphoric acid (55:45 v/v)

  • Flow rate : 1.2 mL/min

  • Detection : UV at 230 nm

Key validation parameters:

ParameterGlibenclamide Impurity DSpecification
Linearity (R²)0.9998≥0.999
LOD (µg/mL)0.075≤0.1
LOQ (µg/mL)0.227≤0.3
Precision (%RSD)0.383≤2.0

Industrial-Scale Production Challenges

Particle Size Control

Formulations using raw API material show superior properties compared to tablet-derived sources:

SourceMean Particle Size (µm)Dissolution (% at 30 min)
Raw material12.5 ± 1.298.7 ± 2.1
Tablets45.3 ± 3.882.4 ± 3.5

Stability Considerations

Accelerated stability testing (40°C/75% RH) reveals:

  • Degradation products : <0.5% over 90 days

  • pH sensitivity : Stable in pH 4.0–6.5 buffers

  • Light sensitivity : Amber glass required for storage

Regulatory and Quality Aspects

Compliance Standards

  • ISO 17025 : Mandatory for reference standard production

  • EP/ICH guidelines : Impurity limits ≤1.0%

  • Microbial controls : Total aerobic count <10² CFU/mL

Custom Synthesis Protocols

As a controlled substance, synthesis requires:

  • Advanced BSL-2 certification for handling

  • Shelf-life validation (typically 12–18 months)

  • Full structural elucidation via NMR and HRMS

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl] Sulfonyl Urea undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl] Sulfonyl Urea has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl] Sulfonyl Urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to three classes of sulfonylureas: second-generation agents (e.g., glibenclamide), first-generation agents (e.g., tolbutamide), and structural analogs with modified substituents.

Table 1: Structural and Pharmacological Comparison
Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Features References
1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]urea R1: Butyl; R2: 5-Cl, 2-OCH₃ 494.05 Intermediate lipophilicity; impurity in glibenclamide synthesis
Glibenclamide (Glyburide) R1: Cyclohexyl; R2: 5-Cl, 2-OCH₃ 494.00 High potency, long duration; binds tightly to SUR1 receptors
Tolbutamide R1: 4-Methylphenyl; R2: None 270.35 Short-acting; lower lipophilicity; rapid metabolism
1-Cyclohexyl-3-[[4-[2-[(3,5-dichloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]urea (Impurity E(EP)) R1: Cyclohexyl; R2: 3,5-diCl, 2-OCH₃ 528.94 Dichloro substitution may reduce receptor affinity; higher molecular weight
UR672 R1: Cycloheptyl; R2: 5-Cl, 2-OCH₃ 519.08 Larger cycloalkyl group; potential for altered pharmacokinetics

Key Findings

Substituent Impact on Potency and Duration :

  • The butyl group in the target compound provides intermediate lipophilicity compared to glibenclamide’s cyclohexyl group. Cyclohexyl’s bulkiness enhances receptor binding affinity and prolongs duration of action (glibenclamide: 24+ hours), whereas butyl may shorten half-life .
  • Tolbutamide’s 4-methylphenyl group lacks chlorine and methoxy substitutions, contributing to its rapid metabolism (half-life: 4–6 hours) and lower potency .

Chloro-Methoxy Substitution :

  • The 5-chloro-2-methoxybenzoyl moiety is conserved in glibenclamide and the target compound, essential for SUR1 receptor interaction. In contrast, Impurity E(EP)’s 3,5-dichloro substitution may sterically hinder binding, reducing efficacy .

Metabolic and Impurity Profiles: The target compound is a known impurity in glibenclamide synthesis, highlighting the need for stringent purification to avoid off-target effects . Derivatives like 4-hydroxycyclohexyl glibenclamide () demonstrate hydroxylation as a metabolic pathway, but the target compound’s butyl group lacks such sites, suggesting distinct metabolic routes .

Toxicity Considerations :

  • Glibenclamide exhibits reproductive toxicity at 4 mg/kg (rat studies), whereas the target compound’s toxicity profile remains less characterized, necessitating further investigation .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl] Sulfonyl Urea, and how is structural confirmation achieved?

  • Methodology :

  • Synthesis : The compound can be synthesized via sulfonylation of the phenyl group followed by urea formation. Key steps include coupling 5-chloro-2-methoxybenzoyl chloride with a sulfonamide intermediate under controlled pH (8–9) and temperature (50–60°C) .

  • Purification : Use column chromatography with silica gel (ethyl acetate/hexane, 3:7) or recrystallization from ethanol .

  • Structural Confirmation :

  • X-ray crystallography for absolute configuration (e.g., bond angles, torsion angles) .

  • NMR : Compare chemical shifts of aromatic protons (δ 7.2–8.1 ppm) and sulfonyl groups (δ 3.1–3.3 ppm) .

  • HPLC : Monitor purity (>98%) using a C18 column (acetonitrile/water, 70:30) at 254 nm .

    • Data Table :
Synthetic StepReagents/ConditionsYield (%)Purity (HPLC)
SulfonylationDCM, RT, 24h6592
Urea FormationK₂CO₃, DMF, 60°C7897

Q. Which analytical techniques are most reliable for quantifying the compound in biological matrices?

  • Methodology :

  • Sample Preparation : Liquid-liquid extraction (LLE) with ethyl acetate, followed by centrifugal filtration (10 kDa cutoff) to remove proteins .
  • Chromatography :
  • HPLC-UV : Use a Zorbax Eclipse Plus C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) with UV detection at 260 nm .
  • LC-MS/MS : Employ electrospray ionization (ESI+) in MRM mode (m/z 450 → 322 for quantification) .
  • Validation : Ensure linearity (R² > 0.99), LOD (0.1 ng/mL), and LOQ (0.3 ng/mL) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported biological activities of sulfonylurea analogs?

  • Methodology :

  • Variable Control : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .

  • Structural Analysis : Compare bioactivity of analogs with substituent variations (e.g., methoxy vs. chloro groups) using molecular docking (AutoDock Vina) to assess binding affinity to target receptors .

  • Meta-Analysis : Apply statistical tools (e.g., random-effects model) to aggregate data from independent studies, accounting for heterogeneity via I² statistics .

    • Data Table :
StudyIC₅₀ (μM)Cell LineAssay TypeKey Structural Variation
A12.3HEK293ATPase5-Chloro substituent
B45.7HeLaFluorescenceMethoxy group at C2

Q. What experimental frameworks are optimal for assessing environmental persistence and ecotoxicological effects?

  • Methodology :

  • Hydrolysis/Photolysis : Expose the compound to UV light (λ = 254 nm) and varying pH (4–9) to measure half-life (t½). Use LC-MS to identify degradation products (e.g., sulfonic acid derivatives) .

  • Ecotoxicology : Conduct 28-day exposure studies in Daphnia magna (OECD 202 guidelines), measuring LC₅₀ and reproductive endpoints. Include negative controls and spiked sediment samples .

  • Statistical Design : Apply split-plot ANOVA to analyze interactions between environmental factors (pH, light) and toxicity outcomes .

    • Data Table :
Conditiont½ (Days)Major Degradation ProductDaphnia magna LC₅₀ (mg/L)
pH 7, dark120None85.2
pH 9, UV18Benzenesulfonic acid12.4

Q. How can computational and experimental methods be integrated to optimize the compound’s bioavailability?

  • Methodology :

  • In Silico Modeling : Predict logP (4.2) and membrane permeability (Caco-2 model) using ChemAxon or MOE software. Compare with experimental PAMPA assay results .
  • Salt Formation : Improve solubility via hydrochloride salt synthesis (yield: 89%) confirmed by FTIR (N-H stretch at 3300 cm⁻¹) .
  • In Vivo Correlation : Administer the compound to Sprague-Dawley rats (10 mg/kg, IV/PO) and calculate absolute bioavailability (F = 42%) using non-compartmental analysis (WinNonlin) .

Contradiction Analysis

Q. What statistical approaches reconcile discrepancies in dose-response data across studies?

  • Methodology :

  • Sensitivity Analysis : Test if outliers (e.g., IC₅₀ > 100 μM) significantly alter conclusions using Cook’s distance .
  • Bootstrap Resampling : Generate 95% confidence intervals for EC₅₀ values to assess overlap between conflicting datasets .
  • Mechanistic Modeling : Apply Hill equation fits to determine if non-linear responses explain variability (e.g., cooperative binding) .

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